![molecular formula C22H28N4O3 B3810895 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B3810895.png)
6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
Overview
Description
6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, also known as EPPN, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPN is a nicotinamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is not fully understood. However, it has been suggested that 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide may exert its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has also been found to have neuroprotective effects and may help to prevent neuronal damage in neurodegenerative diseases. Additionally, 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been found to have hypoglycemic effects and may help to regulate blood glucose levels in individuals with diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is that it has been found to have low toxicity and high selectivity for cancer cells, making it a promising chemotherapeutic agent. Additionally, 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been found to have good bioavailability, which may make it a viable candidate for clinical use. However, one limitation of 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is that its mechanism of action is not fully understood, which may make it challenging to develop as a therapeutic agent.
Future Directions
There are several future directions for the study of 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Additionally, future studies could investigate the potential use of 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide in combination with other therapeutic agents to enhance its efficacy. Furthermore, future studies could investigate the potential use of 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide in the treatment of other diseases, such as cardiovascular disease and inflammatory diseases.
Scientific Research Applications
6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been studied for its potential use in the treatment of diabetes and metabolic disorders.
properties
IUPAC Name |
6-(2-ethyl-3-oxopiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-19-22(28)24-13-14-26(19)20-11-8-17(15-25-20)21(27)23-12-4-5-16-6-9-18(29-2)10-7-16/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFFNLXAUCLFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.